AMG 517

Overview

Description

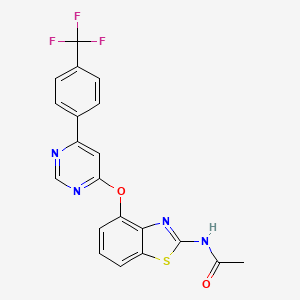

Its molecular formula is C₂₀H₁₃F₃N₄O₂S (molecular weight: 430.4 g/mol), with a CAS number of 659730-32-2 . AMG 517 exhibits high affinity for TRPV1, with IC₅₀ values of 0.9 nM (capsaicin-mediated assay) and 0.5 nM (acid-mediated assay) in vitro, and it competitively inhibits TRPV1 activation by capsaicin, protons, and heat . In vivo, it demonstrates efficacy in rodent models of inflammatory pain (e.g., CFA-induced thermal hyperalgesia, MED = 0.83 mg/kg p.o.) and biochemical challenge (capsaicin-induced flinch, ED₅₀ = 0.33 mg/kg p.o.) . However, it induces transient hyperthermia in rodents, dogs, and monkeys, a dose-limiting side effect common to TRPV1 antagonists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMG 517 typically involves multiple steps. One common method includes the coupling of a phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . This reaction is followed by further modifications to introduce the trifluoromethyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

AMG 517 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.

Scientific Research Applications

Pharmacological Properties

AMG 517 exhibits potent antagonistic activity against TRPV1, with an IC50 ranging from 0.6 to 0.76 nM for various stimuli including capsaicin and acidic conditions . The compound's pharmacokinetics demonstrate a dose-dependent increase in plasma concentrations, with significant effects observed at doses as low as 0.3 mg/kg in animal models .

Key Pharmacological Targets

| Target | Mechanism | Potency (IC50) | Condition |

|---|---|---|---|

| TRPV1 | Inhibition of nociceptive signaling | 0.6 nM | Pain management |

| Peripheral nerves | Promotion of axonal regeneration | N/A | Nerve injury recovery |

Pain Management

This compound has been primarily investigated for its analgesic properties. In various animal models, it has demonstrated efficacy in reducing pain responses induced by capsaicin and other inflammatory agents. For instance, oral administration resulted in a significant decrease in flinching behavior in response to capsaicin treatment, indicating its potential as a therapeutic agent for chronic pain conditions .

Neurological Recovery

Recent studies have highlighted this compound's role in promoting peripheral nerve regeneration following injury. In a rat model of sciatic nerve transection, administration of this compound significantly enhanced axonal regeneration compared to controls. The treatment led to increased expression of growth-associated protein-43 (GAP-43) and decreased levels of glial fibrillary acidic protein (GFAP), suggesting a favorable environment for nerve repair .

Case Studies

Case Study 1: Pain Response Reduction

In a controlled study involving male Sprague-Dawley rats, this compound was administered to evaluate its effect on capsaicin-induced pain responses. The results indicated that this compound effectively reduced the number of flinches in a dose-dependent manner, with significant reductions observed at doses starting from 0.3 mg/kg .

Case Study 2: Peripheral Nerve Regeneration

A study focused on the effects of this compound following sciatic nerve injury demonstrated that treatment with the antagonist promoted axonal regeneration and improved functional outcomes. Measurements taken two weeks post-injury revealed that treated groups exhibited similar axonal counts to uninjured controls, highlighting the compound's potential as a therapeutic strategy for enhancing nerve repair .

Mechanism of Action

The mechanism of action for AMG 517 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

Structural Analogs

(a) AMG-900 Developed by Amgen, AMG-900 (molecular formula: C₃₀H₂₉N₅O₅) is a structurally distinct compound primarily targeting Aurora kinases rather than TRPV1 .

(b) AMG-458 and AMG-208

These compounds (molecular formulas: C₃₀H₂₉N₅O₅ and C₂₂H₁₇N₅O₂, respectively) also lack TRPV1 activity, instead targeting c-Met and B-RAF kinases . Their divergent mechanisms underscore the specificity of AMG 517 for TRPV1.

Functional Analogs (TRPV1 Antagonists)

(a) Glutaric Acid Cocrystal (McNamara et al., 2006) A cocrystal of glutaric acid and 2-[4-(4-chloro-2-fluorophenoxy)phenyl]pyrimidine-4-carboxamide (a TRPV1-targeting API) demonstrated an 18-fold faster dissolution rate in water compared to the free API . While this compound has superior receptor affinity (IC₅₀ = 0.5 nM vs.

(b) SB-705498

This TRPV1 antagonist (IC₅₀ = 4–6 nM) has comparable efficacy to this compound in capsaicin-induced pain models but exhibits a shorter duration of hyperthermia in humans . However, its lower receptor affinity may necessitate higher doses, increasing off-target risks.

(c) BCTC

BCTC (IC₅₀ = 10 nM) is less potent than this compound and induces severe hyperthermia and hepatic toxicity in preclinical models, limiting its therapeutic utility .

Discussion

This compound remains one of the most potent TRPV1 antagonists reported, with nanomolar receptor affinity and robust in vivo efficacy . However, its clinical translation is hindered by hyperthermia, a common issue among TRPV1 antagonists due to the receptor’s role in thermoregulation . Structural analogs like AMG-900 and AMG-458 demonstrate the AMG series’ versatility but lack TRPV1 specificity . Functional analogs such as SB-705498 and cocrystal formulations offer insights into improving solubility and reducing side effects, though none fully circumvent the hyperthermia challenge . Future development should prioritize TRPV1 antagonists with tissue-specific targeting or biased signaling to separate analgesia from thermoregulatory effects.

Biological Activity

AMG 517 is a highly selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and thermoregulation. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and inflammatory conditions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of TRPV1 and this compound

TRPV1 is activated by various stimuli, including capsaicin, protons, and heat, leading to the sensation of pain and hyperalgesia. This compound inhibits TRPV1 activation with high potency, displaying IC50 values ranging from 0.62 nM to 1.3 nM for different activation stimuli .

Key Characteristics of this compound

| Parameter | Value |

|---|---|

| Target | TRPV1 |

| IC50 (Capsaicin) | 0.76 nM |

| IC50 (Proton) | 0.62 nM |

| IC50 (Heat) | 1.3 nM |

| Solubility in DMSO | >21.5 mg/mL |

This compound's mechanism involves blocking the TRPV1 channel, which prevents the influx of calcium ions that contribute to pain signaling. This blockade has been shown to induce hyperthermia in both animal models and human subjects, indicating its role in thermoregulation .

Study on Pain Models

In a study involving male Sprague-Dawley rats subjected to capsaicin-induced flinching, oral administration of this compound significantly reduced the number of flinches in a dose-dependent manner, demonstrating its analgesic potential .

Nerve Injury Model

A notable investigation examined the effects of this compound on nerve regeneration following sciatic nerve transection in rats. The results indicated that TRPV1 blockade with this compound promoted axonal regeneration and increased the expression of growth-associated protein-43 (GAP-43), suggesting enhanced nerve repair mechanisms .

Hyperthermia Induction

Clinical trials have reported that this compound induces hyperthermia by increasing thermogenesis and vasoconstriction in tail skin . In healthy adults, doses of this compound led to plasma concentration-dependent increases in body temperature, confirming its physiological effects on thermoregulation .

Pharmacokinetics and Bioavailability

This compound is characterized as a BCS Class II drug with low bioavailability due to solubility-limited absorption. Its physicochemical properties have been investigated through various formulations, including amorphous solid dispersions to enhance dissolution rates .

Summary of Pharmacokinetic Findings

| Study | Findings |

|---|---|

| Amorphous Solid Dispersions | Improved dissolution compared to crystalline form |

| Bioavailability | Enhanced AUC observed with solid dispersion |

Q & A

Basic Research Questions

Q. What experimental models are most suitable for initial efficacy testing of AMG 517?

- Methodological Answer : Begin with in vitro assays (e.g., receptor binding affinity, enzyme inhibition) to establish mechanistic plausibility. Transition to in vivo models (e.g., rodent pharmacokinetic/pharmacodynamic studies) using disease-specific endpoints. Ensure alignment between model pathophysiology and this compound’s proposed mechanism . For reproducibility, document species, dosing regimens, and control groups rigorously, adhering to ARRIVE guidelines .

Q. How should researchers design dose-ranging studies for this compound to minimize toxicity risks?

- Methodological Answer : Use a stepwise approach:

Conduct in silico pharmacokinetic simulations to predict therapeutic index.

Perform ascending-dose trials in preclinical models, monitoring biomarkers (e.g., liver enzymes, renal function).

Apply Hill equation modeling to identify EC₅₀ and NOAEL (No Observed Adverse Effect Level) .

Include negative controls and blinded assessments to reduce bias .

Advanced Research Questions

Q. How can conflicting data between this compound’s in vitro potency and in vivo efficacy be reconciled?

- Methodological Answer :

- Step 1 : Validate assay conditions (e.g., protein binding, pH, temperature) to ensure physiological relevance .

- Step 2 : Analyze bioavailability differences (e.g., plasma protein binding, metabolic stability) using LC-MS/MS .

- Step 3 : Perform ex vivo tissue distribution studies to confirm target engagement .

- Step 4 : Apply systems pharmacology modeling to integrate multi-scale data (e.g., compartmental PK/PD models) .

Contradictions often arise from oversimplified in vitro systems; prioritize translatable endpoints .

Q. What statistical strategies are recommended for analyzing this compound’s heterogeneous response profiles in clinical cohorts?

- Methodological Answer :

- For Continuous Data : Use mixed-effects models to account for inter-individual variability (e.g., age, genetic polymorphisms).

- For Categorical Outcomes : Apply logistic regression with covariates like biomarker status.

- Subgroup Analysis : Predefine subgroups (e.g., high vs. low biomarker expression) to avoid Type I errors.

- Power Calculations : Ensure sample sizes are sufficient to detect clinically meaningful effect sizes (α=0.05, β=0.2) .

Report confidence intervals and effect sizes instead of relying solely on p-values .

Q. How can multi-omics data (e.g., transcriptomics, proteomics) be integrated to elucidate this compound’s off-target effects?

- Methodological Answer :

- Data Collection : Use RNA-seq for transcriptomics and mass spectrometry for proteomics, ensuring batch-effect correction .

- Pathway Enrichment : Apply tools like DAVID or GSEA to identify overrepresented pathways.

- Network Analysis : Construct protein-protein interaction networks (e.g., STRING DB) to map indirect targets.

- Validation : Confirm hits with siRNA knockdown or CRISPR-Cas9 in relevant cell lines .

Cross-reference with adverse event databases (e.g., FAERS) to prioritize clinically relevant findings .

Q. Data Analysis and Reproducibility

Q. What criteria should guide the selection of endpoints for this compound’s Phase II trials?

- Methodological Answer :

- Primary Endpoints : Choose surrogate markers (e.g., biomarker suppression) with strong validation in prior studies.

- Secondary Endpoints : Include patient-reported outcomes (PROs) and safety metrics (e.g., CTCAE v5.0).

- Statistical Rigor : Predefine endpoint definitions, measurement timing, and handling of missing data .

Avoid post hoc endpoint changes to maintain trial integrity .

Q. How should researchers address batch-to-batch variability in this compound synthesis during preclinical testing?

- Methodological Answer :

- Quality Control : Characterize each batch via NMR, HPLC, and mass spectrometry for purity (>98%) and stereochemical consistency .

- Stability Testing : Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation products.

- Documentation : Log synthesis conditions (e.g., solvent ratios, catalysts) to trace variability sources .

Q. Contradiction and Bias Mitigation

Q. What steps ensure unbiased interpretation of this compound’s trial data when industry funding is involved?

- Methodological Answer :

- Disclosure : Declare all funding sources and conflicts of interest in publications .

- Blinding : Use double-blinded protocols for data collection and analysis.

- Third-Party Audits : Engage independent statisticians to validate analyses.

- Pre-registration : Submit study protocols to registries (e.g., ClinicalTrials.gov ) before data collection .

Transparent reporting reduces sponsorship bias .

Q. Tables for Key Methodological Considerations

Properties

IUPAC Name |

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTIXVXZQIQWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216178 | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-32-2 | |

| Record name | AMG-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.